Product packaging for Sodium 2-benzyl-4-chlorophenolate(Cat. No.:CAS No. 3184-65-4)

Sodium 2-benzyl-4-chlorophenolate

Cat. No.: B1629879
CAS No.: 3184-65-4
M. Wt: 240.66 g/mol
InChI Key: IKTQYDFRYXBKPM-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Benzylphenols in Chemical Science

The study of benzylphenols is rooted in the broader history of phenol (B47542) chemistry, which dates back to the 19th century. Phenols, initially derived from coal tar, became crucial starting materials for a vast array of chemical syntheses. The introduction of a benzyl (B1604629) group to the phenol ring, creating benzylphenols, was a significant advancement that allowed for the modification of the phenol's properties, leading to new applications.

Early methods for the synthesis of benzylphenols often involved the reaction of a phenol with benzyl chloride or benzyl alcohol in the presence of a strong acid catalyst, such as aluminum chloride or sulfuric acid. google.com However, these methods were often plagued by a lack of selectivity, producing a mixture of ortho-, para-, and di-benzylated products. For instance, the condensation of p-cresol (B1678582) with benzyl alcohol using aluminum chloride could result in 30-36% of dibenzylated products. google.com Similarly, the benzylation of 4-chlorophenol (B41353) with benzyl chloride using catalysts like FeCl3, FeSO4, or ZnSO4 could yield up to 18 mole % of dibenzylchlorophenols. google.com

The latter half of the 20th century saw significant research into improving the selectivity of benzylation reactions. One notable development was the use of different catalysts to favor the formation of the desired ortho-isomer, which is a precursor to Sodium 2-benzyl-4-chlorophenolate. For example, processes were developed using activated alumina (B75360) as a catalyst for the reaction of phenol with benzyl alcohol, aiming to produce o-benzylphenol with higher purity. google.com Another approach described in a Czechoslovakian patent involved the use of a sulphonated styrene/divinylbenzene copolymer as a strongly acidic cation exchanger for the reaction of 4-chlorophenol with benzyl chloride, achieving an 83% yield of 2-benzyl-4-chlorophenol (B1669242), though still with the formation of higher-boiling byproducts. google.com

A significant leap in achieving high selectivity came with the introduction of zeolite catalysts. It was discovered that zeolites of the faujasite type could direct the monobenzylation of p-substituted phenols with high efficiency, minimizing the formation of undesired byproducts. google.com This method represented a more industrially viable route to p-substituted o-benzylphenols like 2-benzyl-4-chlorophenol. More recent research has continued to refine catalytic systems, with studies exploring the use of catalysts like zinc triflate (Zn(OTf)2) for the selective C-benzylation of 4-chlorophenol under mild conditions. ciac.jl.cn Statistical experimental design has also been applied to optimize reaction conditions for the benzylation of p-chlorophenol with benzyl alcohol using perchloric acid or sulfuric acid as a catalyst, further enhancing the yield of 2-benzyl-4-chlorophenol. researchgate.netresearchgate.net

The synthesis of this compound itself is a straightforward acid-base reaction, where the parent phenol, 2-benzyl-4-chlorophenol, is treated with a sodium base, such as sodium hydroxide (B78521).

Contemporary Research Significance and Scope within Organic Chemistry and Related Fields

In contemporary research, this compound and its parent phenol are of interest due to the versatile reactivity of the substituted phenol moiety. The presence of the benzyl group, the chloro substituent, and the phenolic hydroxyl group (or phenolate (B1203915) in the case of the sodium salt) allows for a wide range of chemical modifications and applications.

One area of significance is in coordination chemistry . The phenolate oxygen of this compound can act as a ligand, coordinating with various metal ions to form metal complexes. While specific research on coordination complexes of this particular phenolate is not extensively documented in publicly available literature, the broader class of substituted phenolates is widely used to synthesize complexes with diverse structures and catalytic properties. For example, sodium complexes with various organic ligands can exhibit different coordination geometries, such as distorted octahedral. mdpi.com The nature of the substituents on the phenolate ring can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity in catalytic applications.

In the field of materials science , substituted phenols and their derivatives are investigated for various applications. For instance, molecules containing benzyl rings have been studied for their role as structure-directing agents in the synthesis of porous materials like aluminophosphate molecular sieves. nih.gov The benzyl groups can self-assemble within the channels of the forming material, guiding the final structure. nih.gov While not directly about this compound, this highlights the potential utility of the benzylphenol scaffold in materials synthesis.

Furthermore, the core structure of 2-benzyl-4-chlorophenol is a building block in organic synthesis . The functional groups present allow for further elaboration to construct more complex molecules. The parent compound, 2-benzyl-4-chlorophenol, has been used as a starting material in synthetic pathways. For example, statistical studies on its synthesis aim to optimize its production for further use. researchgate.net

Below is a data table summarizing key properties of the related compound, 2-benzyl-4-chlorophenol, which is the direct precursor to this compound.

PropertyValue
Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol
Appearance White crystalline powder
Melting Point 46-49 °C
Boiling Point 160-162 °C
Density 1.188 g/mL at 25 °C

Note: The data in this table is for 2-benzyl-4-chlorophenol, the precursor to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNaO B1629879 Sodium 2-benzyl-4-chlorophenolate CAS No. 3184-65-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3184-65-4

Molecular Formula

C13H10ClNaO

Molecular Weight

240.66 g/mol

IUPAC Name

sodium;2-benzyl-4-chlorophenolate

InChI

InChI=1S/C13H11ClO.Na/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10;/h1-7,9,15H,8H2;/q;+1/p-1

InChI Key

IKTQYDFRYXBKPM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[Na+]

Other CAS No.

3184-65-4

Related CAS

120-32-1 (Parent)

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of 2 Benzyl 4 Chlorophenol and Its Sodium Salt

Synthetic Methodologies for 2-benzyl-4-chlorophenol (B1669242)

The creation of 2-benzyl-4-chlorophenol primarily involves the benzylation of 4-chlorophenol (B41353). This process can be achieved through several synthetic routes, with a key focus on controlling the selectivity of the reaction to favor the desired ortho-benzylated product.

Benzylation Reactions of 4-chlorophenol Precursors

The direct benzylation of 4-chlorophenol is a common method for synthesizing 2-benzyl-4-chlorophenol. This reaction typically involves reacting 4-chlorophenol with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a catalyst. wikipedia.orggoogle.com One approach involves the reaction of p-chlorophenol with benzyl chloride. wikipedia.org Another method utilizes the reaction of sodium or potassium phenoxide with benzyl chloride, which is then followed by chlorination of the resulting o-benzylphenol. wikipedia.org

The choice of benzylating agent and reaction conditions can significantly influence the product distribution, often leading to a mixture of mono- and di-benzylated products. google.com For instance, the reaction of 4-chlorophenol with benzyl chloride in the presence of catalysts like FeCl₃, FeSO₄, or ZnSO₄ can produce up to 18 mole % of dibenzylchlorophenols. google.com

Catalytic Systems and Reaction Optimization in Phenol (B47542) Alkylation

The alkylation of phenols is a competitive process between O-alkylation and C-alkylation, making catalyst selection crucial for achieving high selectivity towards the desired product. tandfonline.com Various catalytic systems, including both acids and bases, have been explored for phenol alkylation. tandfonline.comalfa-chemistry.comslchemtech.com

In the context of producing 2-benzyl-4-chlorophenol, Lewis acid catalysts like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) have shown to be highly effective. ciac.jl.cn Research has demonstrated that Zn(OTf)₂ can catalyze the C-benzylation of 4-chlorophenol with high selectivity and yield under mild conditions. ciac.jl.cn Optimal reaction conditions were identified as a molar ratio of 4-chlorophenol to benzyl chloride of 1.2:1, with 5% Zn(OTf)₂ catalyst in nitromethane (B149229) at 60°C for 6 hours, resulting in over 99% conversion of 4-chlorophenol and 94% selectivity for 2-benzyl-4-chlorophenol. ciac.jl.cn

Zeolites, particularly those of the faujasite type, have also been employed as catalysts. google.com Reacting 4-chlorophenol with benzyl alcohol in the presence of a Na-Y zeolite at 200°C yielded 2-benzyl-4-chlorophenol with high selectivity. google.com The use of such catalysts can minimize the formation of undesirable byproducts like dibenzylated compounds. google.com

Below is a table summarizing the reaction conditions for the synthesis of 2-benzyl-4-chlorophenol using a Zn(OTf)₂ catalyst. ciac.jl.cn

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
4-chlorophenolBenzyl chlorideZn(OTf)₂Nitromethane606>9994

Derivatization to Sodium 2-benzyl-4-chlorophenolate and Other Salts

The acidic nature of the phenolic hydroxyl group in 2-benzyl-4-chlorophenol allows for its conversion to various salts through reaction with a suitable base. The most common of these is the sodium salt, this compound.

The synthesis of this compound is typically achieved by reacting 2-benzyl-4-chlorophenol with a sodium base, such as sodium hydroxide (B78521). This acid-base reaction results in the formation of the sodium phenoxide salt and water. Similarly, other alkali metal salts, like the potassium salt, can be prepared using the corresponding hydroxide base. nih.gov The formation of these salts is a straightforward derivatization that can alter the physical properties of the compound, such as its solubility.

Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The definitive identification and structural confirmation of 2-benzyl-4-chlorophenol rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of 2-benzyl-4-chlorophenol, characteristic signals for the aromatic protons of both the benzyl and chlorophenyl rings, as well as the methylene (B1212753) protons of the benzyl group, are observed. nih.gov The chemical shifts and coupling patterns of these protons are indicative of their specific chemical environment. For instance, the methylene protons typically appear as a singlet. nih.gov The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-benzyl-4-chlorophenol shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, can provide further structural information. For example, the loss of the benzyl group is a common fragmentation pathway.

The following table presents a summary of the key spectroscopic data for 2-benzyl-4-chlorophenol.

TechniqueKey Observations
¹H NMR Signals for aromatic and methylene protons. nih.gov
¹³C NMR Signals corresponding to the 13 carbon atoms. nih.gov
Mass Spec Molecular ion peak and characteristic fragmentation pattern. nih.gov

Computational Studies on Molecular Conformation and Geometry

Computational chemistry provides valuable insights into the three-dimensional structure and electronic properties of 2-benzyl-4-chlorophenol. Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's most stable conformation and to predict its geometric parameters, such as bond lengths and angles. nih.gov

These computational studies can also be used to understand the molecule's reactivity and to predict its spectroscopic properties, which can then be compared with experimental data for validation. nih.govasianresassoc.org For example, computational models can predict the molar refractive index, molar volume, and polarizability of the molecule. bdmaee.net Such studies have also been applied to related chlorophenol compounds to understand their structural properties and energetics. researchgate.net

Key computed molecular properties for 2-benzyl-4-chlorophenol include the number of hydrogen bond donors and acceptors, the number of rotatable bonds, and the topological polar surface area. bdmaee.net These parameters are important for understanding the molecule's potential interactions with other molecules.

Computed PropertyValue
Hydrogen Bond Donors1 bdmaee.net
Hydrogen Bond Acceptors1 bdmaee.net
Rotatable Bonds2 bdmaee.net
Topological Polar Surface Area20.2 Ų bdmaee.net

Mechanistic Investigations of Biological Activity of Benzylphenolic Compounds

Molecular Mechanisms of Antimicrobial Action for Phenolic Biocides

The primary modes of action for phenolic biocides involve a cascade of events that compromise the microbe's viability. These mechanisms are not mutually exclusive and often occur concurrently, leading to potent antimicrobial effects.

The microbial cell membrane is a primary target for phenolic compounds. frontiersin.orgfrontiersin.org The lipophilic character of these molecules allows them to partition into the lipid bilayer of the cell membrane. nih.gov This insertion disrupts the membrane's structure and fluidity, leading to a loss of its integrity. frontiersin.orgnih.gov A key consequence is the alteration of membrane permeability, which compromises its function as a selective barrier. frontiersin.orgnih.govmdpi.com

This disruption leads to the leakage of essential intracellular components, such as ions (like K+), metabolites, and even macromolecules like nucleic acids and proteins. frontiersin.orgnih.govmdpi.com The loss of these vital constituents and the inability to maintain a proper osmotic balance ultimately contribute to cell death. youtube.com Studies on various phenolic compounds have confirmed their ability to increase the permeability of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. frontiersin.org

Phenolic compounds are effective protein denaturants and enzyme inhibitors. nih.govmdpi.com The interaction is driven by the phenolic hydroxyl group, which can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their catalytic activity. mdpi.com Furthermore, these compounds can cause a more general denaturation of proteins. nih.govnta.ac.invedantu.com By inserting into the protein structure, particularly in non-aqueous environments, they can disrupt the delicate balance of hydrophobic and hydrophilic interactions that maintain the protein's three-dimensional shape. reddit.com This unfolding, or denaturation, leads to a loss of function.

The covalent attachment of phenolic compounds to reactive amino acid side chains, such as amino and thiol groups, has been shown to cause an irreversible reduction in enzymatic activity. nih.gov This inhibition of essential enzymes disrupts critical cellular processes, from energy production to the synthesis of structural components, contributing significantly to the antimicrobial effect. mdpi.com Studies on chlorophenols specifically have noted their ability to induce protein denaturation. nih.gov

Beyond direct membrane damage and enzyme inhibition, phenolic compounds interfere with microbial metabolic pathways. mdpi.comnih.gov By crossing the cell membrane, these compounds can acidify the cytoplasm, which disrupts pH-sensitive metabolic processes and can alter the membrane potential. mdpi.com

Phenolic compounds can inhibit enzymes involved in key metabolic pathways, such as those for energy production or the synthesis of structural molecules. mdpi.comlumenlearning.com For example, some chlorophenols have been shown to exert a significant inhibitory effect on methanogenesis, a vital metabolic process for certain anaerobic microbes. nih.gov This interference with core metabolic functions deprives the cell of necessary energy and building blocks, leading to a bacteriostatic or bactericidal outcome. youtube.com

Broad-Spectrum Efficacy against Diverse Microbial Classes

Sodium 2-benzyl-4-chlorophenolate demonstrates efficacy against a wide array of microorganisms, a characteristic feature of phenolic biocides. nih.gov

Phenolic compounds are known to be active against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov However, the structural differences in the cell envelopes of these two bacterial types can influence their susceptibility. Gram-positive bacteria, which lack an outer membrane, are often considered more susceptible to the action of hydrophobic biocides. frontiersin.org The complex outer membrane of Gram-negative bacteria, containing lipopolysaccharides, can act as an additional barrier, potentially reducing the penetration of these compounds. frontiersin.orgmdpi.com

Despite this, substituted phenols are effective against both types. Their ability to disrupt membranes and inhibit cellular functions overcomes these structural defenses. nih.gov Research on para-chloro-meta-xylenol (PCMX), a related chlorophenol, demonstrates significant bactericidal activity against both the Gram-positive Staphylococcus aureus and Gram-negative species like Escherichia coli and Pseudomonas aeruginosa.

Bacterial SpeciesGram TypeLog Reduction
Staphylococcus aureusGram-Positive>5.23
Escherichia coliGram-Negative>5.25
Pseudomonas aeruginosaGram-Negative2.11
Serratia marcescensGram-Negative>5.23

This interactive table presents the bactericidal efficacy of a 0.6% concentration of the related chlorophenol PCMX, illustrating the potent activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial spectrum of this compound extends to fungi and algae. mdpi.comresearchgate.net The mechanisms of action against fungal cells are similar to those in bacteria, focusing on the disruption of the cell membrane's structure and permeability. nih.govresearchgate.net Phenolic compounds can interfere with fungal sterol biosynthesis and membrane integrity, leading to cell damage and inhibition of replication. mdpi.com Studies on various natural phenolic compounds have demonstrated their ability to inhibit the growth of pathogenic fungi, such as Aspergillus species, by causing mitochondrial damage and disrupting the cell cycle. researchgate.net For instance, fucosterol, a compound found in algae, has been shown to inhibit fungal growth by causing structural degradation in fungal cells. mdpi.com

Similarly, phenolic compounds derived from algae have shown significant antibacterial and anti-biofilm properties. nih.gov The lipophilic nature of these compounds allows them to effectively target and disrupt the cellular processes of both microalgae and macroalgae.

Viral Inactivation Research

Phenolic compounds are known to possess a broad spectrum of antimicrobial activity, which extends to include efficacy against bacteria, fungi, and enveloped viruses. lidorr.com The primary mode of action for phenolic disinfectants, including o-benzyl-p-chlorophenol (the parent compound of this compound), involves the disruption of cell walls and the denaturation of proteins. wayne.edu In the context of virology, this translates to the compound's ability to interact with and damage the viral envelope and capsid proteins.

The viral envelope, a lipid bilayer derived from the host cell, is a crucial structure for the infectivity of many viruses. It contains viral glycoproteins that are essential for recognizing and binding to host cell receptors, the first step in viral entry. Phenolic compounds can disrupt this lipid membrane, leading to its degradation and the loss of these critical glycoproteins. This damage to the envelope effectively neutralizes the virus's ability to infect host cells.

For non-enveloped viruses, which lack a lipid envelope and are generally more resistant to disinfectants, the mechanism of inactivation by phenolic compounds involves the denaturation of the protein capsid. biorxiv.org The capsid is a protein shell that protects the viral genome. By altering the three-dimensional structure of the capsid proteins, phenolic compounds can lead to the collapse or disassembly of the capsid, exposing the viral genetic material to the environment and rendering the virus non-infectious. biorxiv.orgresearchgate.net

Products containing o-benzyl-p-chlorophenol and its sodium salt are registered for use as virucides, among other antimicrobial applications, in various settings including agricultural, commercial, industrial, and medical environments. regulations.gov These formulations are designed for hard, non-porous surface disinfection. regulations.gov The effectiveness of such disinfectants is influenced by factors such as concentration, contact time, temperature, and the presence of organic matter, which can reduce their virucidal activity. mdpi.com

While detailed research findings with specific data on the viral inactivation spectrum and efficacy of this compound remain limited in the public domain, the established mechanism of action for phenolic compounds provides a strong theoretical basis for its virucidal properties. Further targeted research would be necessary to generate specific data tables detailing its effectiveness against various viral strains.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Phenolic Biocides

Correlating Structural Features with Biocidal Potency

For instance, the hydroxyl group (-OH) is a crucial functional group for activity, but its effectiveness is modulated by other substituents. The presence of electron-withdrawing groups, such as halogens, can increase the acidity of the phenolic proton, which is often correlated with enhanced biocidal action. The relative positions of these substituents on the aromatic ring also play a significant role in determining the molecule's interaction with microbial targets. frontiersin.orgmdpi.com

The biocidal activity of many phenolic compounds is believed to stem from their ability to interact with and disrupt microbial cell membranes. nih.gov The structural arrangement of the molecule dictates how effectively it can partition into the lipid bilayer of the cell membrane and exert its disruptive effects.

Role of Substituent Effects (e.g., Halogenation, Alkyl Chain Length) on Activity

Substituent effects are a cornerstone of understanding the SAR of phenolic biocides. The introduction of different functional groups onto the phenolic backbone can dramatically alter the compound's antimicrobial properties.

Halogenation: The addition of halogen atoms (e.g., chlorine, bromine) to the phenolic ring generally enhances biocidal activity. mdpi.com This is attributed to the electron-withdrawing nature of halogens, which increases the acidity of the phenolic hydroxyl group. In the case of "Sodium 2-benzyl-4-chlorophenolate," the chlorine atom at the para-position (position 4) significantly contributes to its biocidal character. The position of the halogen is also important, with para-substitution often being more effective than ortho- or meta-substitution.

Alkyl Chain Length: The length of alkyl chains attached to the phenolic ring also modulates biocidal potency. Increasing the alkyl chain length can enhance the lipophilicity of the molecule, which may improve its ability to penetrate the lipid-rich cell membranes of bacteria. However, there is often an optimal chain length beyond which activity may decrease, a phenomenon known as the "cut-off effect." This effect is thought to arise from reduced water solubility and steric hindrance, which can limit the molecule's access to its target sites.

The interplay between these substituent effects is complex. For example, the combination of halogenation and alkyl substitution can lead to synergistic enhancements in biocidal activity. The benzyl (B1604629) group in "this compound" can be considered a significant lipophilic substituent that influences its interaction with microbial membranes.

Hydrophobicity and Lipophilicity as Key Physicochemical Descriptors

Hydrophobicity and lipophilicity are critical physicochemical properties that govern the transport and activity of phenolic biocides. rsc.orgpg.edu.plrsc.org These properties determine how a molecule partitions between aqueous and lipid environments, which is fundamental to its ability to reach and interact with microbial targets. pg.edu.pl

Hydrophobicity , often described as the tendency of a molecule to repel water, and lipophilicity , the affinity of a molecule for a lipid environment, are closely related. pg.edu.pl For a phenolic biocide to be effective, it must possess a balance of hydrophilic and lipophilic character. It needs sufficient water solubility to be transported to the microbial cell, but also adequate lipophilicity to partition into the cell membrane. rsc.orgpg.edu.plactapol.net

The octanol-water partition coefficient (log P) is a commonly used measure of lipophilicity. researchgate.net SAR studies have shown that there is often a parabolic relationship between log P and biocidal activity, with an optimal log P value for maximum efficacy. Molecules that are too hydrophilic may not effectively penetrate the cell membrane, while those that are excessively lipophilic may become trapped in the lipid bilayer and fail to reach their intracellular targets. rsc.org

The substituent groups on the phenolic ring, such as the benzyl and chloro groups in "this compound," significantly influence its hydrophobicity and, consequently, its biocidal activity.

Development and Validation of QSAR Models for Antimicrobial Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structure. frontiersin.orgnih.gov These models are valuable tools in the development of new biocides, as they can help to prioritize the synthesis of compounds with the highest predicted activity. frontiersin.orgnih.govmdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known antimicrobial activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and hydrophobicity. frontiersin.orgnih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the molecular descriptors to the antimicrobial activity. imrpress.com

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, including internal and external validation.

For phenolic biocides, QSAR models have been developed to predict their activity against a range of microorganisms. frontiersin.orgnih.gov These models have highlighted the importance of descriptors related to lipophilicity, electronic properties, and steric factors in determining antimicrobial potency. frontiersin.orgnih.govnih.gov

Integration of Computational Methods in SAR/QSAR Frameworks

Computational methods are increasingly being integrated into SAR and QSAR studies to provide a more detailed understanding of the interactions between phenolic biocides and their molecular targets. nih.gov These methods can be used to:

Calculate Molecular Descriptors: A wide range of molecular descriptors can be calculated using computational chemistry software. nih.gov These descriptors provide a more sophisticated representation of the molecular structure than is possible with simple empirical parameters. researchgate.net

Model Molecular Interactions: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to visualize and analyze the interactions between phenolic biocides and their target proteins or enzymes. mdpi.com This can provide insights into the mechanism of action and help to explain the observed SAR.

Predict ADMET Properties: Computational methods can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new biocidal compounds. imrpress.com This information is crucial for assessing the safety and environmental impact of these chemicals.

The integration of these computational tools allows for a more rational and efficient approach to the design and development of novel phenolic biocides with improved efficacy and safety profiles. nih.gov

Environmental Fate, Transformation, and Degradation Pathways of 2 Benzyl 4 Chlorophenol

Biodegradation Mechanisms and Microbial Metabolism in Environmental Systems

2-benzyl-4-chlorophenol (B1669242) is considered to be readily biodegradable in several biological systems, including river water, sewage, and activated sludge. nih.gov Studies have demonstrated its degradation over time in these environments, indicating that microbial action plays a significant role in its natural attenuation. nih.gov For instance, in unacclimated river water, a concentration of 0.1 mg/L was observed to degrade within six days. nih.gov The degradation is more rapid in environments with higher microbial loads, such as sewage and activated sludge. nih.gov In sewage, concentrations of 0.5 and 1.0 mg/L were degraded within a single day. nih.gov Acclimated activated sludge demonstrated even faster breakdown, achieving 80% biodegradation of a 1.0 mg/L concentration in just 8 hours, and complete degradation within 24 hours. nih.gov The evolution of carbon dioxide in these studies suggests that mineralization, the complete breakdown of the organic molecule to inorganic constituents, is occurring. nih.gov

Table 1: Biodegradation of 2-benzyl-4-chlorophenol in Various Environmental Systems

Environmental SystemInitial Concentration (mg/L)Time for DegradationPercent Degraded (%)Source
Unacclimated River Water0.16 days100 nih.gov
Sewage0.51 day100 nih.gov
Sewage1.01 day100 nih.gov
Acclimated Activated Sludge1.08 hours80 nih.gov
Acclimated Activated Sludge1.024 hours100 nih.gov
Acclimated Activated Sludge20.0-60 (as theoretical CO₂) nih.gov

While the biodegradation of 2-benzyl-4-chlorophenol is established, specific degradation products and metabolic intermediates are not extensively detailed in the available literature. However, research on structurally related chlorophenols provides insight into potential degradation pathways. For example, under anaerobic conditions, monochlorophenols can be dechlorinated to phenol (B47542), which is then transformed into benzoate. nih.gov The degradation of the herbicide 2,4-D, a chlorinated phenoxy compound, results in intermediates such as 2,4-dichlorophenol, 4-chlorophenoxyacetic acid, and chlorohydroquinone, with carbon dioxide being the primary volatile end product. epa.gov For 4-chlorophenol (B41353), degradation can proceed through either a hydroquinone (B1673460) or a chlorocatechol pathway. nih.gov These pathways illustrate the types of biochemical reactions, including dechlorination, hydroxylation, and ring cleavage, that are likely involved in the breakdown of 2-benzyl-4-chlorophenol.

The biodegradation of chlorophenolic compounds is carried out by diverse microbial communities. frontiersin.org Consortia of bacteria are often more effective at degrading complex compounds than single strains. frontiersin.org For instance, a bacterial consortium capable of metabolizing a range of haloaromatic compounds, including 4-chlorophenol, was isolated from the rhizosphere of Phragmitis communis. scispace.com This consortium was predominantly composed of a Gram-positive and a Gram-negative bacterium. scispace.com

Specific bacterial genera and species have been identified for their ability to degrade chlorophenols. Studies on 4-chlorophenol degradation have identified bacteria homologous with Dehalobacter sp. and Cryptanaerobacter phenolicass in active microbial consortia. nih.gov Strains of Pseudomonas putida have proven effective in the aerobic biodegradation of 2,4-dichlorophenol. researchgate.netthescipub.com Additionally, Rhodococcus erythropolis has been shown to degrade 2-chlorophenol (B165306), phenol, and p-cresol (B1678582). nih.gov

The breakdown of these compounds is facilitated by specific enzyme systems. Enzymes such as laccase and soybean peroxidase can catalyze the degradation of various chlorophenols. researchgate.netmdpi.comrsc.org In mammals, exposure to 2-benzyl-4-chlorophenol has been shown to induce cytochrome P-450 enzymes, suggesting this enzyme family could also be involved in its metabolism in microbial systems. nih.gov

Table 2: Examples of Microorganisms and Enzymes in Chlorophenol Degradation

Organism/EnzymeTarget Compound(s)TypeSource
Dehalobacter sp.4-chlorophenolBacterium nih.gov
Cryptanaerobacter phenolicassPhenol (from 4-chlorophenol)Bacterium nih.gov
Pseudomonas putida2,4-dichlorophenolBacterium researchgate.netthescipub.com
Rhodococcus erythropolis M12-chlorophenol, Phenol, p-CresolBacterium nih.gov
Laccasep-chlorophenol, 2,4-dichlorophenolEnzyme researchgate.netrsc.org
Soybean Peroxidase2,4,6-trichlorophenolEnzyme mdpi.com
Cytochrome P-4502-benzyl-4-chlorophenolEnzyme System (in rats) nih.gov

Abiotic Degradation Processes in Aquatic and Soil Environments

Abiotic processes, independent of biological activity, also contribute to the transformation of 2-benzyl-4-chlorophenol in the environment. The initial and most rapid abiotic process for the sodium salt is its dissociation and degradation into the parent acid, 2-benzyl-4-chlorophenol, upon contact with environmental media. epa.govepa.gov

2-benzyl-4-chlorophenol is known to be sensitive to light. noaa.gov Photolysis, or degradation by light, can be a significant transformation pathway. The compound is reported to be stable at temperatures up to 77°F (25°C) when protected from light, but decomposition can occur at higher temperatures. noaa.gov Hydrolysis is also a key factor, particularly for the sodium salt, which rapidly converts to the acid form in aqueous environments. epa.gov This hydrolysis is a critical first step in its environmental fate pathway.

For the remediation of water contaminated with persistent organic pollutants like chlorophenols, Advanced Oxidation Processes (AOPs) are considered a highly promising technology. mdpi.com These processes generate highly reactive radicals that can degrade recalcitrant compounds. acs.org

Several AOPs have been shown to be effective for chlorophenol degradation:

UV/Chlorine: This emerging AOP utilizes the ultraviolet photolysis of chlorine to produce powerful hydroxyl radicals (HO•) and reactive chlorine species (RCS), which can effectively abate a wide range of contaminants. acs.org

Pulsed Light/Persulfate (PL/PS): Pulsed light can serve as an effective activator for persulfate, generating sulfate (B86663) (SO₄⁻•) and hydroxyl (OH•) radicals. nih.gov In studies on 4-chlorophenol, these two radicals were the primary species responsible for its degradation. nih.gov

Activated Persulfate: Persulfate can also be activated by materials like biochar-supported sulfide-modified nanoscale zero-valent iron to degrade compounds such as 2-chlorophenol. mdpi.com

Environmental Distribution and Persistence in Various Compartments

The environmental distribution of 2-benzyl-4-chlorophenol is influenced by its use patterns and physicochemical properties. Its use is primarily limited to disinfectants and microbiocides for sites like industrial water cooling systems and refuse/solid waste areas, which is expected to limit widespread environmental exposure. epa.gov Discharges into aquatic systems are regulated through the National Pollutant Discharge Elimination System (NPDES) permitting program. epa.gov

Despite being classified as readily biodegradable, chlorophenols as a class of chemicals are often considered persistent and recalcitrant environmental toxicants. nih.govnih.gov 2-benzyl-4-chlorophenol is noted as being very toxic to aquatic organisms. fishersci.com It has low water solubility (less than 1 mg/mL) and a specific gravity of 1.22, meaning it is denser than water and will tend to sink in aquatic environments. noaa.gov Due to its limited terrestrial use, significant exposure to wildlife is not expected. epa.govepa.gov

Advanced Analytical Methodologies for the Detection and Quantification of 2 Benzyl 4 Chlorophenol and Its Derivatives

Chromatographic Techniques for Trace Analysis (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of chlorophenolics, offering high separation efficiency, sensitivity, and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile and volatile compounds like chlorophenols. researchgate.net Because of its high separation efficiency and low quantification limits, GC-MS is a preferred method. researchgate.net Often, a derivatization step is required to convert the polar phenolic group into a less polar, more volatile derivative, which improves chromatographic performance. researchgate.netresearchgate.net For instance, chlorophenols can be converted to their trimethylsilyl (B98337) derivatives for analysis. researchgate.net A common approach involves using a capillary column, such as a DB-5, for separation. researchgate.net The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. The use of triple quadrupole GC-MS (GC-MS/MS) further enhances selectivity and sensitivity, allowing for detection at trace and ultra-trace levels, with method detection limits (MDLs) for some chlorophenols reaching below 0.001 μg/L (1 ng/L) in water samples. thermofisher.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing less volatile or thermally labile compounds, including many chlorophenol derivatives. ulisboa.pt This technique often circumvents the need for derivatization. ulisboa.pt High-performance liquid chromatography (HPLC) separates the compounds, which are then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before detection by the mass spectrometer. ulisboa.ptnih.gov ESI is generally more susceptible to matrix effects like ion suppression compared to APCI. nih.govunl.pt LC-MS/MS provides excellent sensitivity and is suitable for complex matrices. ulisboa.pt For example, a method for various chlorophenols using LC-MS/MS with an ESI source achieved quantification in water samples after a solid-phase extraction (SPE) preconcentration step. ulisboa.pt

Table 1: Examples of Chromatographic Conditions for Chlorophenol Analysis

Analyte/MethodColumnMobile Phase/Carrier GasDetectorLimit of Quantification (LOQ) / Detection (LOD)Source(s)
2-Benzyl-4-chlorophenol (B1669242) Not SpecifiedNot SpecifiedGC-MS0.1 µg/L analytice.com
Various Chlorophenols (GC-MS) TRACE™ TR-50MSHeliumTSQ 9610 MSMDLs < 0.001 µg/L thermofisher.com
Various Chlorophenols (LC-MS/MS) XBridgeTM PhenylAcetonitrile/Ammonium Acetate BufferTandem MS (ESI)Not specified; recoveries of 73% for 2-amino-4-chlorophenol ulisboa.pt
Various Chlorophenols (GC-MS) J&W Scientific DB-5Not SpecifiedECDLODs: 0.001-0.005 mg/L researchgate.net
Pentachlorophenol (LC/APCI-MS/MS) Not SpecifiedAmmonium acetate/acetic acid/acetonitrile/methanolTriple Quadrupole MSLOD: 0.3 ng injected unl.pt

This table is interactive. Scroll to view more data.

Electrochemical Sensor Development for Environmental Monitoring

Electrochemical sensors have emerged as a powerful tool for the environmental monitoring of chlorophenols, offering rapid, sensitive, and low-cost analysis suitable for on-site and real-time detection. rsc.orgnih.gov These sensors typically operate by measuring the electrochemical response (e.g., current) generated from the oxidation of the phenolic compound at the surface of a specially designed working electrode. rsc.org

The development of these sensors often focuses on modifying the electrode surface to enhance catalytic activity, sensitivity, and selectivity. up.ac.za Various materials have been explored for this purpose:

Carbon-based Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) are frequently used due to their large surface area and excellent electrical conductivity. researchgate.netelectrochemsci.orgfrontiersin.org For example, a glassy carbon electrode (GCE) modified with MWCNTs and an ionic liquid showed high catalytic ability towards the oxidation of 2-chlorophenol (B165306), achieving a detection limit of 0.1 µM. electrochemsci.org

Metal-Organic Frameworks (MOFs): MOFs are porous materials with a high surface area that can be used to immobilize redox-active materials. up.ac.za A sensor using a Zeolitic Imidazolate Framework-8 (ZIF-8) composite showed improved catalytic behavior for 4-chlorophenol (B41353) detection. up.ac.za

Molecularly Imprinted Polymers (MIPs): MIPs create specific recognition sites for a target molecule, leading to highly selective sensors. researchgate.net A sensor combining an MIP for 4-chlorophenol with functionalized graphene demonstrated a wide linear range and a low detection limit of 0.3 µmol·L−1. researchgate.net

Biosensors: These sensors immobilize enzymes, like laccase, that can catalyze the oxidation of chlorophenols. scielo.br A biosensor for 4-chlorophenol was developed to overcome the common issue of electrode surface passivation caused by the polymerization of oxidation products. scielo.br

The performance of these sensors is evaluated based on key parameters such as linear detection range and the limit of detection (LOD). rsc.org

Table 2: Performance of Various Electrochemical Sensors for Chlorophenol Detection

Sensor Type (Modified Electrode)Target Analyte(s)Detection TechniqueLinear RangeLimit of Detection (LOD)Source(s)
MWCNT-Ionic Liquid/GCE 2-chlorophenolSquare Wave Voltammetry0.5 - 12.0 µM0.1 µM electrochemsci.org
MIP/PDDA-Graphene/GCE 4-chlorophenolNot Specified0.8 - 100 µmol·L−10.3 µmol·L−1 researchgate.net
CeNiCu-LDH@CC 2,4-DCP and 3-CPNot Specified1 - 100 μM0.197 μM (2,4-DCP) rsc.org
Laccase/ZnO/Chitosan Biosensor 4-chlorophenolDifferential Pulse VoltammetryNot specifiedNot specified scielo.br
rGO/Fe3O4/SPCE Arsenite (example of pollutant)DPASV and EIS2 - 300 μg L−10.10 μg L−1 frontiersin.org

This table is interactive. Scroll to view more data.

Spectrophotometric and Spectrofluorometric Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of chlorophenols, though they may lack the selectivity of chromatographic techniques. These methods are often based on a derivatization reaction that produces a colored compound, which can then be quantified by measuring its absorbance at a specific wavelength. researchgate.net

A common derivatizing agent is 4-aminoantipyrine (B1666024) (4-AAP), which reacts with phenols in the presence of an oxidizing agent to form a colored dye. researchgate.net To improve sensitivity, a preconcentration step, such as solid-phase extraction (SPE) using magnetic nanoparticles, can be employed. researchgate.net One study reported a sensitive spectrophotometric method for 2-chlorophenol based on its derivatization with 4-AAP and preconcentration, achieving a detection limit of 0.01 mg L-1. researchgate.net While direct spectrophotometry is often hindered by the spectral overlap of different phenolic compounds, derivative spectrophotometry can be used to resolve and simultaneously quantify components in a mixture. nih.gov

Spectrofluorometric methods, which measure the fluorescence emitted by a compound after excitation with light, can offer higher sensitivity and selectivity than spectrophotometry. While specific applications for 2-benzyl-4-chlorophenol are not widely documented, the general approach is viable for phenolic compounds that are naturally fluorescent or can be derivatized to become fluorescent. The technique involves measuring fluorescence excitation-emission matrices (EEMs). researchgate.net

Sample Preparation and Matrix Effects in Complex Environmental Samples

The analysis of 2-benzyl-4-chlorophenol in complex environmental samples like soil, sediment, and wastewater presents significant challenges due to the low concentration of the analyte and the presence of interfering substances. numberanalytics.comresearchgate.net Therefore, effective sample preparation is a critical step to extract, concentrate, and clean up the analyte before instrumental analysis.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is the most prevalent technique, having largely replaced liquid-liquid extraction (LLE). SPE involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. tsijournals.com Various sorbents, such as C18-bonded silica, are used depending on the analyte's properties. tsijournals.com

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a GC. researchgate.net

A major challenge in trace analysis is the matrix effect , which refers to the alteration of the analytical signal of the target analyte due to co-extracted components from the sample matrix. nih.govnumberanalytics.com These effects can cause signal suppression or enhancement, leading to inaccurate quantification. numberanalytics.com Matrix effects are particularly pronounced in LC-MS with ESI. nih.gov The complexity of the matrix directly influences the severity of these effects; for example, wastewater influent causes more significant matrix effects than tap water. researchgate.net

Strategies to mitigate matrix effects include:

Dilution: Simply diluting the sample can reduce the concentration of interfering components. chromatographyonline.com

Matrix Matching: Preparing calibration standards in a matrix similar to the sample can help compensate for the effects. chromatographyonline.com

Use of Internal Standards: An isotopically labeled version of the analyte is an ideal internal standard as it behaves almost identically to the analyte during extraction and ionization, thus correcting for both recovery losses and matrix effects. chromatographyonline.com

Thorough Sample Cleanup: More extensive cleanup procedures can remove a larger portion of the interfering matrix components.

Understanding and addressing matrix effects is essential for ensuring the accuracy and reliability of analytical data for chlorophenols in complex environmental samples. numberanalytics.com

Emerging Research Directions and Future Perspectives for Benzylphenolic Compounds

Novel Applications in Materials Science and Industrial Processes

Long recognized for its antimicrobial properties, 2-benzyl-4-chlorophenol (B1669242) is finding new life as a functional additive in the development of advanced materials. Its utility extends beyond simple preservation to enhancing the intrinsic properties of polymers and industrial fluids.

Functional Additive in Polymeric Materials: Research has highlighted the role of alkylated chlorophenols as effective antioxidants and multifunctional stabilizers. researchgate.net When incorporated into polymeric materials, synthetic fuels, and lubricating oils, 2-benzyl-4-chlorophenol helps protect against thermal degradation caused by heat, light, and oxidation. researchgate.net This function is critical in extending the lifespan and maintaining the performance of materials used in demanding environments. The binder, or resin, is the primary component of a polymer coating, providing adhesion and determining properties like durability and hardness. belzona.com The addition of functional additives like 2-benzyl-4-chlorophenol can create polymer composites with enhanced resistance to environmental stressors.

Development of Antimicrobial and Protective Coatings: The formulation of advanced coatings is a significant area of research. Polymer coatings are complex systems where pigments and additives impart specific properties, including corrosion inhibition and antimicrobial activity. belzona.com Fluoropolymer coatings, for instance, are known for their exceptional resistance to chemicals, heat, and environmental factors due to the strength of their carbon-fluorine bonds. youtube.com Similarly, the incorporation of 2-benzyl-4-chlorophenol into coating formulations can create surfaces that actively resist microbial colonization. This is particularly valuable in healthcare settings, food processing, and for public infrastructure to prevent biofilm formation. These coatings can be engineered for specific applications, such as providing moisture protection or taste-masking in pharmaceutical products. basf.com

Industrial and Consumer Product Formulation: The compound is a registered active ingredient in a variety of disinfectant and sanitizer products. fishersci.iefishersci.no Its application is found in soaps, anionic detergents, cosmetics, and aerosol sprays, where its broad-spectrum biocidal activity is valued. fishersci.iefishersci.no Furthermore, its utility as a biochemical for proteomics research indicates its potential in specialized laboratory applications. fishersci.ie

Interactive Table: Industrial Applications of 2-Benzyl-4-chlorophenol
Application AreaSpecific UseFunctionReference
Materials Science Additive in polymers, synthetic fuels, lubricating oilsAntioxidant, thermal stabilizer researchgate.net
Component in protective coatingsAntimicrobial agent, durability enhancer belzona.com
Industrial Processes Formulation of industrial and hospital disinfectantsActive biocidal agent fishersci.ieoup.com
Consumer Products Additive in soaps, detergents, cosmeticsAntimicrobial preservative fishersci.iefishersci.no
Agriculture Herbicide, FungicidePest control
Research Laboratory biochemicalProteomics research fishersci.ie

Research on Biocide Tolerance and Cross-Resistance Phenomena in Microorganisms

A critical area of modern microbiological research is the investigation of how widespread biocide use contributes to the development of microbial tolerance and cross-resistance to antibiotics. Benzylphenolic compounds are a key focus of these studies.

Induction of Multidrug Resistance Mechanisms: Studies have shown that exposure to chlorinated phenols can trigger specific resistance mechanisms in bacteria. Research on Pseudomonas aeruginosa, a notable opportunistic pathogen, demonstrated that exposure to ortho-benzyl-para-chlorophenol induces the expression of the MexAB-OprM efflux pump. oup.com Efflux pumps are membrane proteins that actively transport a wide range of substances, including biocides and antibiotics, out of the bacterial cell, thereby conferring resistance to multiple drug classes. oup.comfrontiersin.org This upregulation of efflux pumps is a primary mechanism behind the observed cross-resistance between biocides and clinically important antibiotics like tetracycline, chloramphenicol (B1208), and ciprofloxacin. oup.comnih.gov

Mechanisms of Microbial Tolerance: Bacteria employ a variety of strategies to tolerate biocidal agents. Beyond efflux pumps, these include modifying the cell membrane to limit biocide entry, forming protective biofilms, and producing enzymes that degrade or inactivate the antimicrobial compound. frontiersin.orgresearchgate.netmdpi.com For instance, some bacteria can enzymatically modify chloramphenicol through acetylation, which prevents it from binding to the ribosome and inhibiting protein synthesis. nih.gov The development of tolerance is a complex process, and understanding these molecular mechanisms is crucial for managing antimicrobial resistance. mdpi.com

Natural Production and Ecological Roles: Intriguingly, 2-benzyl-4-chlorophenol is not just a synthetic compound. A study identified the marine bacterium Shewanella halifaxensis as a natural producer of this molecule. nih.gov The bacterium uses the compound to inhibit the growth of competing pathogenic bacteria, such as Vibrio harveyii, which affects aquaculture. nih.gov This discovery highlights an ecological role for the compound in microbial warfare and suggests that resistance mechanisms have likely co-evolved in natural environments.

Interactive Table: Research Findings on Biocide Tolerance and Cross-Resistance
Research AreaFindingOrganism StudiedImplicationReference
Cross-Resistance Exposure to o-benzyl-p-chlorophenol induces the MexAB-OprM efflux pump.Pseudomonas aeruginosaLeads to increased resistance to multiple antibiotics (tetracycline, ciprofloxacin, etc.). oup.com
Resistance Mechanisms Upregulation of efflux pumps, cell membrane changes, and enzymatic modification are key tolerance strategies.General (various bacteria)Explains how bacteria survive exposure to both biocides and antibiotics. frontiersin.orgnih.govmdpi.com
Natural Production The marine bacterium Shewanella halifaxensis naturally synthesizes 2-benzyl-4-chlorophenol.Shewanella halifaxensisThe compound plays a role in natural microbial competition, suggesting co-evolution of resistance. nih.gov
Antibiotic Synergy Some antibiotics can suppress the evolution of phage resistance by eliminating surface-modified bacterial mutants.Escherichia coliShows the complex interplay between different antimicrobial agents and resistance evolution. biorxiv.org

Green Chemistry Approaches to Synthesis and Degradation Pathways

In response to growing environmental concerns, the chemical industry is shifting towards more sustainable practices. This includes the development of "green" methods for both the synthesis and degradation of compounds like 2-benzyl-4-chlorophenol.

Greener Synthesis Routes: Traditional methods for synthesizing 2-benzyl-4-chlorophenol, such as the benzylation of 4-chlorophenol (B41353) with benzyl (B1604629) chloride using various catalysts, often result in low yields and the formation of significant amounts of undesired byproducts, like dibenzylated phenols. google.com Modern research focuses on improving the efficiency and environmental footprint of this process.

Selective Catalysis: A significant advancement is the use of zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) as a catalyst. This method allows for the selective C-benzylation of 4-chlorophenol under mild conditions, achieving a high yield (94%) and excellent selectivity for the desired 2-benzyl-4-chlorophenol product. ciac.jl.cn

Zeolite Catalysis: Another innovative approach involves using zeolites of the faujasite type as catalysts. This process enables the monobenzylation of p-substituted phenols with high selectivity, minimizing the formation of byproducts and making it more suitable for industrial-scale production. google.com

Enzymatic Synthesis: Looking to the future, enzyme-catalyzed polymerization represents a promising green alternative. Peroxidase enzymes can efficiently catalyze the oxidative coupling of phenols in biomimetic conditions, using hydrogen peroxide as a low-cost, environmentally compatible oxidant. researchgate.netresearchgate.net This approach offers the potential for highly regio- and chemoselective polymerizations that are difficult to achieve with conventional methods. researchgate.net

Biodegradation Pathways: Understanding the environmental fate of 2-benzyl-4-chlorophenol is crucial. Research has shown that this compound is readily biodegradable in various biological systems. A key study demonstrated that o-benzyl-p-chlorophenol was degraded within six days in unacclimated river water and within one day in sewage. nih.gov Acclimated activated sludge was even more efficient, achieving 100% biodegradation within 24 hours. nih.gov A significant portion (60%) of the compound's carbon was converted to CO2, indicating substantial mineralization rather than mere transformation. nih.gov The degradation of chlorophenols by microorganisms often proceeds through the hydroxylation of the aromatic ring followed by ring cleavage, utilizing either ortho- or meta-cleavage pathways to break down the molecule into simpler, less toxic compounds that can enter central metabolic pathways. researchgate.net Advanced oxidation processes, such as photocatalysis, are also being explored for the effective removal of recalcitrant chlorophenols from water. nih.gov

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences

The future of research on benzylphenolic compounds lies in an integrated approach that combines chemical, biological, and environmental sciences. This holistic perspective is essential for both harnessing the benefits of these compounds and mitigating their potential risks.

The discovery that Shewanella halifaxensis produces 2-benzyl-4-chlorophenol is a prime example of such interdisciplinary work, merging marine biology with natural product chemistry to uncover novel biochemical interactions with potential applications in aquaculture. nih.gov Similarly, studies on the induction of antibiotic resistance in P. aeruginosa by this biocide bridge the gap between chemistry (the molecular structure of the biocide) and biology (the microbial response), with profound implications for environmental science and public health. oup.com

Developing green synthesis protocols requires the expertise of chemists to design efficient catalytic systems, while understanding the compound's ultimate fate in the environment relies on the work of environmental microbiologists and toxicologists. ciac.jl.cnnih.gov For example, research into the biodegradation of chlorophenols by bacterial consortia combines advanced metagenomic analysis to identify key microbial players and functional genes with biochemical studies to map the degradation pathways. researchgate.net This integrated knowledge allows for a complete life-cycle assessment of the compound, from its creation via sustainable chemistry to its safe degradation in the environment, ensuring that its application does not lead to unintended ecological consequences. deskera.comoxy.combiogen.com

Q & A

Q. What are the standard protocols for synthesizing Sodium 2-benzyl-4-chlorophenolate with high purity?

this compound is typically synthesized by neutralizing 2-benzyl-4-chlorophenol (CAS 120-32-1) with sodium hydroxide in aqueous or alcoholic media. Purification involves recrystallization using ethanol/water mixtures. Purity assessment employs High-Performance Liquid Chromatography (HPLC), with thresholds >97.0% (similar to phenolic salt purity standards) . Critical parameters include stoichiometric control of NaOH and rigorous drying to avoid hydrate formation.

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • NMR Spectroscopy : 1H and 13C NMR identify aromatic protons and substituent positions (e.g., benzyl and chloro groups).
  • FT-IR : Confirms the phenolic O-Na stretch (~1250 cm⁻¹) and absence of free -OH bands.
  • Mass Spectrometry : ESI-MS verifies the molecular ion ([M-Na]⁻) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms salt formation (as demonstrated for structurally related compounds) .

Q. What solvents are optimal for dissolving this compound in experimental setups?

Polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (pH >10) are preferred due to the compound’s ionic nature. Pre-saturation with inert gases (N2/Ar) minimizes oxidative degradation. Solvent choice should align with downstream applications (e.g., biological assays vs. organic reactions) .

Advanced Research Questions

Q. How should researchers address conflicting solubility data reported for this compound?

Conduct controlled solubility tests under standardized conditions (25°C, 0.1 M ionic strength). Compare results with structurally analogous sodium phenolate salts (e.g., sodium 4-chlorophenolate ). Document solvent purity and degassing protocols. Conflicting data may arise from hydration states or residual solvents in commercial batches .

Q. What experimental design considerations are critical when studying thermal stability?

  • Thermogravimetric Analysis (TGA) : Perform under N2 to assess decomposition points (typically >200°C for phenolic salts).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting or glass transitions).
  • Storage : Store at 0–6°C in desiccators to prevent hygroscopic degradation (as recommended for boronic acid analogs ).

Q. How can researchers validate the absence of by-products in synthesis batches?

  • HPLC-UV/Vis : Quantify residual 2-benzyl-4-chlorophenol (<1% threshold).
  • GC-MS : Detect volatile impurities (e.g., unreacted benzyl chloride).
  • Elemental Analysis : Validate C, H, Cl, and Na content (±0.3% theoretical values). Spiking experiments with synthetic by-products (e.g., sodium 4-chlorophenolate) confirm method sensitivity .

Q. What strategies resolve discrepancies in reported biological activity of derivatives?

  • Re-evaluate assay conditions (e.g., pH 7.4 vs. 9.0 for sodium salt stability).
  • Use orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity).
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., chloro vs. bromo analogs ).

Methodological Best Practices

Q. How to ensure batch-to-batch reproducibility?

  • Standardize reaction parameters: molar ratios (1:1.05 phenol:NaOH), temperature (25–30°C), and mixing speed (500 rpm).
  • Implement QC protocols: HPLC retention time (±0.1 min) and elemental analysis.
  • Trace raw material sources (e.g., phenol purity ≥98% as in supplier catalogs ).

Q. What approaches mitigate oxidation during long-term storage?

  • Store under inert gas in amber vials at 0–6°C.
  • Add stabilizers (0.1% w/w ascorbic acid) for aqueous solutions.
  • Monitor degradation via periodic NMR/HPLC checks (monthly intervals) .

Data Contradiction Analysis

Q. How to reconcile conflicting literature on reaction mechanisms involving this compound?

  • Kinetic Studies : Compare rate constants under identical conditions (solvent, temperature).
  • Isotopic Labeling : Use 18O-labeled H2O to trace nucleophilic pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and validate experimental observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.